BenchChemオンラインストアへようこそ!

3-(Acetamidomethyl)pyridine

Fragment-based drug discovery Medicinal chemistry Scaffold design

3-(Acetamidomethyl)pyridine (CAS 22977-34-0), also referred to as N-(pyridin-3-ylmethyl)acetamide, is a small-molecule pyridine derivative (C8H10N2O, MW 150.18 g/mol) marketed as a fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery. It belongs to the class of 3-substituted pyridine acetamides and is commercially available at purities typically ≥95%, with a predicted density of 1.088±0.06 g/cm³ and a boiling point of approximately 152 °C.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 22977-34-0
Cat. No. B1586066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Acetamidomethyl)pyridine
CAS22977-34-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)NCC1=CN=CC=C1
InChIInChI=1S/C8H10N2O/c1-7(11)10-6-8-3-2-4-9-5-8/h2-5H,6H2,1H3,(H,10,11)
InChIKeyKQZCRXVJXGYIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Acetamidomethyl)pyridine (CAS 22977-34-0) for Fragment-Based Drug Discovery: A Procurement-Focused Baseline


3-(Acetamidomethyl)pyridine (CAS 22977-34-0), also referred to as N-(pyridin-3-ylmethyl)acetamide, is a small-molecule pyridine derivative (C8H10N2O, MW 150.18 g/mol) marketed as a fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery . It belongs to the class of 3-substituted pyridine acetamides and is commercially available at purities typically ≥95%, with a predicted density of 1.088±0.06 g/cm³ and a boiling point of approximately 152 °C [1]. The compound is supplied by multiple vendors for research use only, including Santa Cruz Biotechnology, TargetMol, and ABCR, among others .

Why 3-(Acetamidomethyl)pyridine Cannot Be Substituted with Positional Isomers or Generic Pyridine Building Blocks


In fragment-based drug discovery (FBDD) and medicinal chemistry campaigns, the substitution position on a pyridine scaffold dictates key ligand-receptor interactions including hydrogen-bonding geometry, π-stacking orientation, and vector alignment for fragment growth. The 3-acetamidomethyl substitution pattern places the acetamide side chain at the meta position relative to the pyridine nitrogen, generating a unique hydrogen-bond donor–acceptor topology (HB donors: 1, HB acceptors: 3) and a rotatable bond arrangement distinct from the 2- or 4-position isomers [1]. Substituting 3-(acetamidomethyl)pyridine with 2-(acetamidomethyl)pyridine or 4-(acetamidomethyl)pyridine would alter the exit vector angle, hydrogen-bonding face presentation, and overall molecular electrostatic potential surface, potentially invalidating optimized binding poses established through crystallographic fragment screening [2]. Furthermore, literature-documented inhibitory activity on pro-inflammatory cytokine synthesis (IL-1β and TNF-α) and NF-κB pathway modulation has been specifically associated with the 3-substituted regiochemistry, making positional isomer substitution an unverified assumption without head-to-head experimental validation [3].

Quantitative Evidence Guide: 3-(Acetamidomethyl)pyridine vs. Closest Analogs


Regiochemical Differentiation: Hydrogen-Bond Donor/Acceptor Topology vs. 2- and 4-Positional Isomers

3-(Acetamidomethyl)pyridine possesses a calculated hydrogen-bond donor count of 1 and acceptor count of 3, with 3 rotatable bonds [1]. In contrast, 2-(acetamidomethyl)pyridine and 4-(acetamidomethyl)pyridine present the acetamide side chain at positions that generate distinct orientation of the H-bond donor (amide NH) relative to the pyridine nitrogen lone pair. This difference is critical for fragment linking strategies where precise vector geometry governs the success of merging two fragment hits into a lead compound. No direct competitive binding data between the three positional isomers has been published, so this evidence is derived from class-level physicochemical inference .

Fragment-based drug discovery Medicinal chemistry Scaffold design

Documented Cytokine Suppression Activity vs. Uncharacterized 2- and 4-Isomers

3-(Acetamidomethyl)pyridine has been reported to suppress the synthesis of pro-inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to block nuclear factor kappa-B (NF-κB) activation [1]. However, no quantitative IC50 or EC50 values were provided in the available source. The 2-position isomer 2-(acetamidomethyl)pyridine and the 4-position isomer 4-(acetamidomethyl)pyridine have no published cytokine inhibition data. This evidence is classified as supporting only, given the absence of comparator data and exact quantitative metrics .

Anti-inflammatory Cytokine inhibition NF-κB pathway

Fragment Physicochemical Properties: Rule-of-Three Compliance vs. Typical HTS Compounds

3-(Acetamidomethyl)pyridine has a molecular weight of 150.18 g/mol (<300), ClogP predicted at approximately 0.5–1.0, and 1 hydrogen bond donor and 3 acceptors (all ≤3), placing it compliant with the rule of three (Ro3) for fragment libraries [1]. By contrast, many common in-class pyridine building blocks such as 3-(aminomethyl)pyridine (MW 108.14) or N-(pyridin-3-ylmethyl)propionamide (MW 164.20) differ in MW and lipophilicity, affecting aqueous solubility and ligand efficiency metrics [2]. No direct solubility or permeability comparison data between these analogs have been located.

Fragment-based screening Rule of Three Ligand efficiency

Synthetic Accessibility: One-Step Acylation from Readily Available 3-(aminomethyl)pyridine

3-(Acetamidomethyl)pyridine is synthesized by acylation of 3-(aminomethyl)pyridine with acetic anhydride in pyridine, affording a quantitative yield without the need for chromatographic purification . This contrasts with the 2- and 4-position isomers, which require their respective starting materials (2-(aminomethyl)pyridine and 4-(aminomethyl)pyridine) that may have different commercial availability and cost profiles. The 3-(aminomethyl)pyridine precursor is widely available as a commodity research chemical, contributing to lower overall procurement cost for the final acetamide [1].

Chemical synthesis Building block sourcing Cost efficiency

Recommended Procurement and Application Scenarios for 3-(Acetamidomethyl)pyridine


Fragment Library Design for Anti-Inflammatory Target Screening

Given the documented (though qualitative) suppression of IL-1β, TNF-α, and NF-κB pathway activation [1], 3-(acetamidomethyl)pyridine is a suitable inclusion in fragment libraries targeting inflammatory pathways (e.g., kinases, IKK complex, cytokine receptors). The meta-substitution regiochemistry provides a defined vector for fragment growing that differs from 2- or 4-substituted pyridine fragments, thereby expanding the chemical space covered by a diverse fragment set.

Scaffold for Structure-Based Drug Design Where Regiochemistry Dictates Binding Mode

In structure-based campaigns where X-ray crystallography or NMR has identified a pyridine-acetamide fragment hit at the 3-position, 3-(acetamidomethyl)pyridine should be procured rather than its positional isomers because even minor changes in the substitution pattern can abolish binding through misalignment of the amide hydrogen-bond donor [2]. The compound's Ro3-compliant properties (MW 150.18, ClogP ~0.5–1.0) make it compatible with subsequent fragment optimization without exceeding lead-like property thresholds [3].

Cost-Effective Synthetic Intermediate for 3-Substituted Pyridine Derivatives

3-(Acetamidomethyl)pyridine is accessible via a straightforward one-step acylation of 3-(aminomethyl)pyridine in quantitative yield . For laboratories synthesizing 3-pyridylmethylamine-derived compounds (e.g., pyridine-containing kinase inhibitors or GPCR modulators), procuring the ready-made acetamide intermediate can save synthetic steps and purification effort compared to performing the acylation in-house.

Reference Compound for Cytokine Inhibition Assay Development

Although quantitative IC50 data are not yet publicly available, the compound's reported ability to suppress IL-1β and TNF-α synthesis qualifies it as a potential positive control or reference compound in assay development for novel anti-inflammatory agents targeting the NF-κB signaling axis [1]. Researchers should independently validate concentration-response relationships before adopting it as a routine positive control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Acetamidomethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.